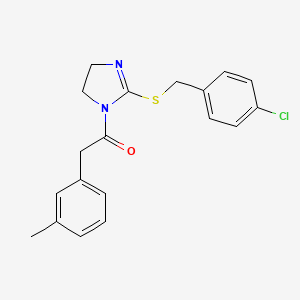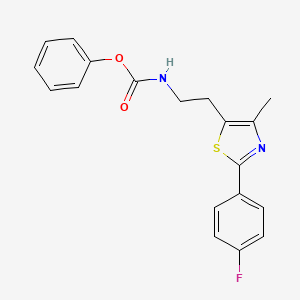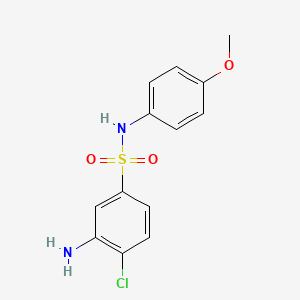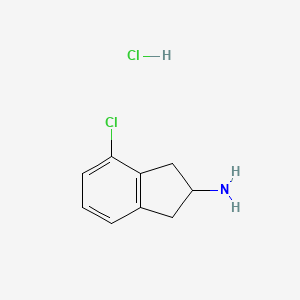![molecular formula C7H13NO2 B2558031 (4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol CAS No. 2385260-81-9](/img/structure/B2558031.png)
(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol” is a chemical compound with the CAS Number: 2385260-81-9 . It has a molecular weight of 143.19 and its IUPAC name is the same as the given name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2/c8-6-1-2-7(3-6,4-9)10-5-6/h9H,1-5,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique
Organic Synthesis
(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol: is a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the synthesis of complex molecules. For instance, it can be used in the synthesis of bicyclic lactams, which are important intermediates in the production of pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound’s amine group is a functional handle that can be modified to create new pharmacologically active molecules. It could be employed in the design of enzyme inhibitors or receptor modulators, contributing to the development of new drugs .
Material Science
The compound’s bicyclic structure and functional groups make it suitable for the development of novel materials. It could be used to synthesize polymers with unique properties, such as enhanced durability or biodegradability .
Catalysis
The amino group in (4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol can act as a ligand to metal ions, forming catalysts that can be used in asymmetric synthesis. This is crucial for creating compounds with specific chirality, a key factor in many drugs .
Bioconjugation
This compound can be used for bioconjugation, where it is attached to biomolecules like proteins or antibodies. This modification can improve the solubility, stability, or bioactivity of the biomolecule, which is beneficial in therapeutic applications .
Heavy Oil Recovery
In the field of petroleum engineering, derivatives of this compound could potentially be used in polymer flooding techniques for heavy oil recovery. By adjusting the water-oil mobility ratio, it can enhance the efficiency of oil extraction from reservoirs .
Agrochemical Research
The bicyclic structure of (4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol could be utilized in the synthesis of agrochemicals. Its derivatives might act as herbicides or insecticides, playing a role in crop protection strategies .
Environmental Science
Lastly, this compound could find applications in environmental science, particularly in the synthesis of chemicals that degrade environmental pollutants. It could lead to the development of more effective and eco-friendly degradation agents .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-1-2-7(3-6,4-9)10-5-6/h9H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWZPFAWMWQECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CO2)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Z)-2-Cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2557957.png)

![1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557960.png)
![(2S,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2557962.png)


![1-(Diphenylmethyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2557968.png)
![N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2557969.png)
